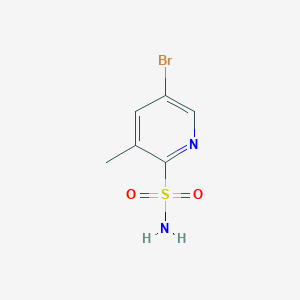

5-Bromo-3-methylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWBCQYSNGRGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Methylpyridine 2 Sulfonamide and Its Analogues

Strategic Design of Precursors to the 5-Bromo-3-methylpyridine-2-sulfonamide Core

A common and effective strategy for synthesizing the target compound involves a multi-step process. This begins with the synthesis of a correctly substituted pyridine (B92270) intermediate, which is then followed by the introduction of the crucial sulfonamide group.

The foundation of the synthesis is the creation of a pyridine ring that contains both the 3-methyl and 5-bromo substituents. A key precursor for this is 2-Amino-5-bromo-3-methylpyridine (B22881). This intermediate is typically prepared through the bromination of 2-amino-3-methylpyridine (B33374). chemicalbook.comottokemi.com The reaction involves treating 2-amino-3-methylpyridine with bromine in a solvent such as anhydrous dichloromethane, often at low temperatures to control reactivity. chemicalbook.com This amino-bromo-methyl pyridine intermediate is versatile and serves as a building block for further modifications. chemicalbook.cominnospk.comsigmaaldrich.com For instance, it can be used to synthesize 5-bromo-2-chloro-3-methylpyridine, another important precursor in various synthetic pathways. ottokemi.comsigmaaldrich.com

Alternative routes to substituted bromomethylpyridines exist, such as the reduction of a nitropyridine derivative. One example is the preparation of 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine (B1280105) using iron powder in acetic acid. chemicalbook.com

Table 1: Synthesis of Key Pyridine Intermediates

| Intermediate | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| 2-Amino-5-bromo-3-methylpyridine | 2-Amino-3-methylpyridine | Bromine, anhydrous dichloromethane, 0-2 °C | chemicalbook.com |

| 2-Bromo-5-methylpyridin-3-amine | 2-Bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid, 80 °C | chemicalbook.com |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | Copper bromide, tert-butyl nitrite (B80452), acetonitrile (B52724) | google.com |

Once the appropriately substituted pyridine core is assembled, the next critical step is the introduction of the sulfonamide group at the C2 position. A general and widely used method for forming sulfonamides is the reaction of an amino-substituted precursor with a sulfonyl chloride. eurjchem.comresearchgate.net For pyridine-based sulfonamides, this typically involves reacting an aminopyridine with a suitable sulfonyl chloride in a solvent like dichloromethane. eurjchem.com

In a pathway starting from 2-Amino-5-bromo-3-methylpyridine, the amino group must first be converted into a sulfonyl chloride precursor. This can be achieved through a Sandmeyer-type reaction, where the amine is diazotized with sodium nitrite in the presence of acid, followed by reaction with sulfur dioxide and a copper salt to form the 5-bromo-3-methylpyridine-2-sulfonyl chloride. This reactive intermediate can then be readily converted to the final sulfonamide by treatment with ammonia (B1221849) or an appropriate amine.

Another modern approach involves the use of organometallic intermediates. For example, heteroarylzinc reagents can react with electrophilic sulfur dioxide surrogates like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.org This reaction can form a stable sulfonate ester, which is a bench-stable alternative to the more reactive sulfonyl chloride and can subsequently be reacted with amines to yield the desired sulfonamide. acs.org

Direct Functionalization Approaches for this compound Synthesis

Direct functionalization methods aim to install the bromo and sulfonamide groups onto a pre-existing 3-methylpyridine (B133936) ring in a regioselective manner. These approaches can be more atom-economical but require precise control of regioselectivity.

The position of bromination on a pyridine ring is heavily influenced by the directing effects of existing substituents. For the synthesis of the target compound, bromination must occur specifically at the C5 position. In the case of 3-methylpyridine, direct bromination can be complex and may lead to substitution at various positions. daneshyari.com However, the presence of a strong activating and ortho-, para-directing group, such as an amino group at the C2 position, can effectively direct bromination to the C5 position. chemicalbook.com

The bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine is a prime example of this substrate-controlled regioselectivity. chemicalbook.com N-Bromosuccinimide (NBS) is another reagent used for the regioselective bromination of activated pyridines, such as those bearing amino or hydroxy groups, often providing high yields of monobrominated products. researchgate.net

Table 2: Examples of Regioselective Bromination of Pyridine Derivatives

| Substrate | Brominating Agent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-methylpyridine | Bromine (Br₂) | Dichloromethane, 0-2 °C | 2-Amino-5-bromo-3-methylpyridine | C5-bromination | chemicalbook.com |

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, -25 °C | 5-Bromoisoquinoline | C5-bromination | orgsyn.org |

Directly installing a sulfonamide group at the C2 position of a 5-bromo-3-methylpyridine ring is a challenging transformation. A feasible route involves the initial conversion of the C2 position into a more reactive functional group. For instance, a 2-halopyridine can be subjected to metal-halogen exchange using an organolithium reagent, followed by quenching with sulfur dioxide and then an aminating agent.

A more contemporary method involves the reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC). acs.org This approach allows for the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. These sulfonate esters are stable intermediates that can be isolated and subsequently reacted with various alkyl- or arylamines to produce the final pyridine-2-sulfonamides. acs.org This two-step, one-pot sequence represents an effective direct sulfonylation strategy at the C2 position.

Transition Metal-Catalyzed Cross-Coupling Strategies for Analogue Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for synthesizing analogues of this compound. These reactions typically use the bromo-substituted pyridine as a scaffold, where the bromine atom is replaced with various other functional groups.

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, are widely employed. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-pyridine with a range of aryl- or heteroarylboronic acids or esters. mdpi.comnih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with different arylboronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) to generate a library of 5-aryl-2-methylpyridin-3-amine analogues. mdpi.com This strategy offers a modular approach to creating structural diversity, which is essential for structure-activity relationship studies in medicinal chemistry.

Similarly, palladium catalysts are also used for C-N bond-forming reactions, enabling the coupling of aryl halides with amines, amides, and sulfonamides to create further analogues. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Analogue Synthesis

| Bromo-Pyridine Substrate | Coupling Partner | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)/water | 5-Aryl-2-methylpyridin-3-amine analogues | mdpi.com |

| N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc, 1,4-dioxane | Pyridine borate (B1201080) ester intermediate for further Suzuki coupling | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.comresearchgate.net This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.govmdpi.com In the context of this compound analogues, the Suzuki reaction provides an efficient means to couple various aryl or heteroaryl groups at the C-5 position of the pyridine ring, replacing the bromo substituent.

Research has demonstrated the successful application of Suzuki coupling to bromopyridine derivatives. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analogue, with various arylboronic acids has been achieved in moderate to good yields. mdpi.com These reactions are typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base, often potassium phosphate (B84403) (K₃PO₄), in a solvent mixture like 1,4-dioxane and water. mdpi.comnih.gov The reaction conditions are generally robust, accommodating diverse functionalities on the arylboronic acid partner, including electron-donating and electron-withdrawing groups. nih.gov

Analogous Suzuki couplings have been successfully performed on other halogenated sulfonamide heterocycles, such as 5-bromothiophene-2-sulfonamide. nih.govdoaj.org This highlights the general applicability of the methodology to this class of compounds. The reaction involves the coupling of the brominated heterocycle with various aryl boronic acids and esters under mild conditions, further demonstrating the versatility of this approach for generating diverse sulfonamide derivatives. doaj.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Analogous Substrates

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 55-85 | mdpi.com |

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-92 | mdpi.com |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 56-72 | nih.gov |

| ortho-Bromoanilines | Various boronic esters | Pd(dppf)Cl₂·CH₂Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 40-97 | nih.gov |

Other Palladium-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira) for Advanced Derivatization

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods are instrumental for the advanced derivatization of bromopyridine sulfonamides. These reactions enable the introduction of a wider range of functional groups, such as alkynyl and organostannane moieties.

Sonogashira Coupling: This reaction is one of the most effective methods for forming sp-sp² carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. scirp.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base, often an amine that can also serve as the solvent. wikipedia.orgscirp.org The Sonogashira coupling has been successfully applied to 2-amino-3-bromopyridines, demonstrating its utility for functionalizing the pyridine core. scirp.orgscirp.org Optimized conditions for such reactions often involve a catalyst system like Pd(CF₃COO)₂/PPh₃ with CuI as a co-catalyst in a solvent such as DMF with an amine base (e.g., Et₃N). scirp.orgresearchgate.net This methodology allows for the synthesis of various 2-amino-3-alkynylpyridines in moderate to excellent yields, providing a route to compounds with significant potential applications. researchgate.net The reaction is compatible with a range of functional groups on both the pyridine and alkyne components. soton.ac.uk

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide or pseudohalide. This method is known for its high selectivity and broad scope. researchgate.net While less common than Suzuki or Sonogashira couplings for this specific scaffold, its principles are applicable. The reaction is effective for coupling heterocyclic electrophiles like bromopyridines. nih.gov The development of stereoretentive Stille couplings using secondary alkyl azastannatranes with aryl halides showcases the reaction's potential for creating complex, three-dimensional structures. nih.gov The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by a rate-limiting transmetallation step with the organostannane and subsequent reductive elimination to yield the coupled product. researchgate.net

Table 2: Examples of Sonogashira and Stille Coupling Reactions on Analogous Substrates

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N/DMF | 100 | 72-96 | scirp.orgresearchgate.net |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N/THF | RT | 85-93 | soton.ac.uk |

| Stille | 2-Bromopyridine | Secondary alkyl azastannatrane | Pd₂(dba)₃ (5 mol%), P(2-furyl)₃ (20 mol%) | Dioxane | 100 | 74 | nih.gov |

Investigation of One-Pot Synthesis Protocols for this compound Derivatives

One-pot synthesis protocols are highly desirable in chemical manufacturing as they improve efficiency, reduce waste, and simplify procedures by combining multiple reaction steps into a single operation without isolating intermediates. The investigation into such protocols for preparing derivatives of this compound is an active area of development.

The palladium-catalyzed cross-coupling reactions described previously are often amenable to one-pot procedures. For example, the synthesis of novel pyridine derivatives has been achieved through a one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com This process typically involves mixing the aryl halide, palladium catalyst, base, and boronic acid in a suitable solvent system and heating the mixture for a set period to achieve the final product. mdpi.com

Development of Novel and Efficient Synthetic Routes for this compound and its Substituted Analogues

The development of novel and efficient synthetic routes is crucial for accessing this compound and its analogues. A primary and well-established method for synthesizing pyridine-based sulfonamides involves the reaction of a suitable amino-pyridine with a sulfonyl chloride in the presence of a base. eurjchem.comresearchgate.net This straightforward approach is widely used for creating the sulfonamide linkage.

More advanced strategies focus on the efficient construction of the substituted pyridine ring itself. For example, a modular method for preparing highly substituted pyridines employs a cascade reaction involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation. nih.gov This approach offers a versatile route to complex pyridine cores from readily available starting materials. nih.gov

In addition to palladium-catalyzed reactions for functionalizing the pyridine ring, copper-catalyzed coupling reactions have emerged as a powerful alternative. Copper-based catalytic systems have been developed for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides. nih.gov This direct sulfonamidation approach is attractive as it can avoid the generation of potentially genotoxic byproducts associated with traditional condensation methods. nih.gov A wide range of primary and secondary sulfonamides can be coupled with various (hetero)aryl bromides using a copper salt and an oxalamide ligand. nih.gov

The synthesis of the core intermediate, 5-Bromo-3-methylpyridine-2-amine, is also a key consideration. A common route involves the direct bromination of 2-amino-3-methylpyridine. Other multi-step sequences starting from different pyridine precursors are also employed to introduce the required substitution pattern before the final sulfonamide formation. rsc.org These diverse synthetic strategies provide chemists with a robust toolkit for the preparation and derivatization of this compound and its analogues.

Due to the absence of specific experimental spectroscopic data for the chemical compound "this compound" in the available scientific literature and chemical databases, it is not possible to generate the requested detailed and scientifically accurate article.

The instructions require a thorough analysis based on research findings, including data from ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and Mass Spectrometry. An exhaustive search for this specific information has not yielded any results for the target molecule. While data exists for structurally related compounds, utilizing such information would be speculative and would not adhere to the strict requirement of focusing solely on "this compound" and providing scientifically accurate content.

Therefore, the creation of data tables and a detailed discussion of spectroscopic and structural elucidation as outlined is unachievable without the foundational experimental data.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Methylpyridine 2 Sulfonamide and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. acs.orgacs.org

The molecular conformation is often stabilized by intramolecular hydrogen bonds. nih.gov For instance, an N—H···Br intramolecular hydrogen bond is observed in the related structure, which helps to lock the conformation of the molecule in the solid state. nih.gov The bond lengths and angles within the pyridine (B92270) ring and the sulfonamide group are expected to fall within established ranges for such functional groups. mdpi.com

Table 2: Expected Bond Parameters for Pyridine Sulfonamide Structures

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-S Bond Length | Carbon-Sulfur bond in the sulfonamide group | 1.75 - 1.78 Å |

| S-N Bond Length | Sulfur-Nitrogen bond in the sulfonamide group | 1.62 - 1.65 Å |

| S=O Bond Length | Sulfur-Oxygen double bonds | 1.42 - 1.45 Å |

| C-Br Bond Length | Carbon-Bromine bond on the pyridine ring | ~1.90 Å |

This interactive table summarizes typical bond lengths and geometric parameters anticipated for the title compound, based on data from related sulfonamide and pyridine structures.

The crystal packing of sulfonamides is largely governed by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. acs.orgnih.gov The sulfonamide group (R-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of robust supramolecular structures. acs.orglookchem.com

Key interactions expected to direct the crystal packing of 5-Bromo-3-methylpyridine-2-sulfonamide include:

N—H···O Hydrogen Bonds: These are the most prevalent interactions in sulfonamide crystals, often forming dimers or chain motifs that link molecules together. acs.orgresearchgate.net

π–π Stacking Interactions: The aromatic pyridine rings can stack on top of one another, contributing to the stability of the crystal lattice. In related structures, centrosymmetrically related pyridine and benzene (B151609) rings exhibit π–π stacking with centroid-to-centroid distances around 3.76 Å. nih.gov

These combined interactions lead to the formation of complex three-dimensional networks, and understanding these packing motifs is crucial in the field of crystal engineering. acs.orgacs.org

Table 3: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | D···A distance: 2.8 - 3.2 Å |

| Hydrogen Bond | N-H (sulfonamide) | N (pyridine) | D···A distance: 2.9 - 3.3 Å |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Centroid-Centroid distance: 3.5 - 4.0 Å |

This interactive table outlines the primary intermolecular forces that dictate the crystal packing in sulfonamide-containing molecular crystals.

Chromatographic Methodologies for Purification and Purity Assessment of this compound Synthesized Analogs

Chromatographic techniques are essential for the isolation and purification of synthesized target compounds from reaction mixtures and for the subsequent assessment of their purity. lookchem.comresearchgate.net

For the purification of this compound and its analogs, column chromatography is a standard and effective method. nih.gov The stationary phase is typically silica (B1680970) gel, and the mobile phase is a mixture of solvents with varying polarities. A common solvent system for compounds of this type is a gradient of n-hexane and ethyl acetate. nih.govnih.gov The progress of the purification can be monitored by Thin-Layer Chromatography (TLC), which allows for the rapid analysis of fractions collected from the column. researchgate.net

Purity assessment is often performed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity of the sample is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Table 4: Chromatographic Methods for Sulfonamide Analogs

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane/Ethyl Acetate | Reaction Monitoring, Fraction Analysis |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate | Purification, Isolation |

This interactive table details the common chromatographic techniques used for the purification and purity analysis of synthesized pyridine sulfonamide derivatives.

Computational Chemistry and Molecular Modeling of 5 Bromo 3 Methylpyridine 2 Sulfonamide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. DFT calculations for 5-Bromo-3-methylpyridine-2-sulfonamide and its analogs are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy. nih.gov

The first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. This process involves calculating bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT has been shown to yield geometric parameters that correlate well with experimental data obtained from X-ray diffraction. researchgate.net

Below is a table of representative bond lengths and angles for a related compound, 2-bromo-5-methylpyridine, calculated using the DFT/B3LYP/6-311++G(d,p) method, which provides an approximation for the pyridine core of the target molecule.

| Parameter | Bond | Calculated Value | Experimental Value |

| Bond Length (Å) | C2-Br8 | 1.89 | 1.88 |

| C2-N1 | 1.34 | 1.34 | |

| C6-N1 | 1.33 | 1.33 | |

| C5-C7 | 1.51 | 1.50 | |

| Bond Angle (°) | C6-N1-C2 | 118.06 | 118.30 |

| N1-C2-C3 | 123.01 | 123.00 | |

| C3-C2-Br8 | 118.61 | 118.80 |

Note: Data is for the analogous compound 2-bromo-5-methylpyridine. Atom numbering may differ from the target molecule.

The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comresearchgate.net For pyridine sulfonamides, the HOMO is typically localized on the electron-rich pyridine ring and the amino group, while the LUMO is often distributed over the electron-withdrawing sulfonamide group and the pyridine ring. researchgate.net

Table of Calculated Electronic Properties for a Related Imidazo[4,5-b]pyridine Derivative:

| Property | Value (eV) |

|---|---|

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

| Ionization Potential (I) | 3.1033 |

Note: Data derived from DFT calculations on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine at the B3LYP/6–311 G(d,p) level. nih.gov These values illustrate the typical range for complex brominated pyridine systems.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices for this compound and its Derivatives

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org Analysis of the FMOs for this compound helps predict how it will interact with other chemical species. The HOMO's distribution indicates the sites most susceptible to electrophilic attack, while the LUMO's location points to the sites prone to nucleophilic attack. youtube.comyoutube.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment.

Table of Calculated Reactivity Indices for a Related Imidazo[4,5-b]pyridine Derivative:

| Reactivity Index | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 1.9237 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.1795 |

| Chemical Softness (S) | 1/(2η) | 0.4239 |

Note: Data calculated from the electronic properties of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactivity. mdpi.com The map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.netresearchgate.net

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, identifying these as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the sulfonamide NH₂ group would exhibit a strong positive potential (blue), marking them as key sites for nucleophilic interaction and hydrogen bond donation.

Predictive Modeling of Chemical Transformations and Reaction Pathways

Computational chemistry tools can predict the most likely pathways for chemical reactions involving this compound. By combining insights from FMO and MEP analyses, researchers can model potential chemical transformations. For instance, the MEP map identifies the most electron-rich and electron-poor sites, suggesting where electrophiles and nucleophiles will preferentially attack.

This predictive power is crucial in synthetic chemistry. For example, understanding the reactivity of the pyridine ring can guide the design of cross-coupling reactions, such as the Suzuki coupling, which has been used to synthesize derivatives of related bromo-methyl-pyridines. mdpi.com Computational models can help predict the feasibility of such reactions by calculating transition state energies and reaction energy profiles, thereby optimizing reaction conditions and predicting potential byproducts. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond the frontier orbitals, a range of quantum chemical descriptors can be calculated to establish quantitative structure-reactivity relationships (QSRR). These descriptors provide a numeric representation of the molecule's electronic and structural features, which can be correlated with its chemical behavior.

Key descriptors include:

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule, helping to identify localized positive and negative centers.

By analyzing these descriptors for a series of related sulfonamide derivatives, researchers can build models that predict the reactivity or biological activity of new compounds based on their calculated structural properties. nih.gov This approach is fundamental in rational drug design and materials science.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations would offer profound insights into its dynamic behavior, conformational preferences, and interactions with different solvent environments.

Conformational Stability:

The conformational flexibility of this compound, particularly the rotation around the pyridine-sulfonamide bond, is critical for its interaction with biological targets. MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. By simulating the molecule's dynamics, researchers can determine the relative energies of different rotational isomers (rotamers) and the energy barriers between them.

An illustrative analysis of conformational stability might involve tracking key dihedral angles over the course of a simulation. The results could be presented in a table summarizing the most populated conformational states and their relative free energies.

Illustrative Data Table: Conformational Analysis of this compound

| Conformational State | Dihedral Angle (C3-C2-S-N) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| State A | -60° ± 10° | 65 | 0.00 |

| State B | 180° ± 10° | 30 | 0.85 |

| State C | 60° ± 10° | 5 | 2.10 |

Note: This data is hypothetical and for illustrative purposes only.

Solvent Interactions:

The interaction of this compound with its surrounding solvent is crucial for its solubility and bioavailability. MD simulations can be performed by placing the molecule in a box of explicit solvent molecules, such as water, to study these interactions at an atomic level. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): To understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds between the sulfonamide group and water molecules.

Solvation Free Energy: To calculate the energy change associated with transferring the molecule from a vacuum to the solvent, providing a measure of its solubility.

A hypothetical summary of solvent interaction data could be presented as follows:

Illustrative Data Table: Solvent Interaction Parameters for this compound in Water

| Parameter | Value |

|---|---|

| Average Number of Hydrogen Bonds (Solute-Water) | 3.5 |

| Solvation Free Energy (kcal/mol) | -8.2 |

| First Solvation Shell Radius (Å) | 3.4 |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening and the design of virtual libraries are essential components of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their potential biological activity. mdpi.com For this compound, these techniques could be used to identify novel derivatives with improved properties.

Virtual Library Design:

A virtual library of analogues can be created by systematically modifying the structure of this compound. This could involve substitutions at various positions on the pyridine ring or modifications to the sulfonamide group. The design of such a library would be guided by medicinal chemistry principles to explore different chemical spaces and structure-activity relationships (SAR).

Illustrative Data Table: Virtual Library Design Strategy for this compound Analogues

| Modification Site | R-Group Variations | Number of Analogues |

|---|---|---|

| Pyridine Ring (Position 4) | -H, -F, -Cl, -CH3, -OCH3 | 5 |

| Pyridine Ring (Position 6) | -H, -NH2, -OH | 3 |

| Sulfonamide Nitrogen | -H, -CH3, -C2H5 | 3 |

| Total Analogues | 45 |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Screening:

Once a virtual library is designed, in silico screening methods, such as molecular docking, can be used to predict the binding affinity of each analogue to a specific biological target. eurjchem.com This process involves computationally placing each molecule into the active site of a target protein and scoring its potential interaction. The results of a virtual screen can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing.

The output of such a screening campaign is often a ranked list of compounds based on their predicted binding scores.

Illustrative Data Table: Top Hits from a Virtual Screen of this compound Analogues

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| BMS-A012 | 4-Fluoro substitution | -9.8 | Hydrogen bond with Serine, Pi-cation with Lysine |

| BMS-B005 | 6-Amino substitution | -9.5 | Hydrogen bond with Aspartate, Halogen bond with Leucine |

| BMS-C001 | N-methyl sulfonamide | -9.2 | Hydrophobic interactions with Valine and Alanine |

Note: This data is hypothetical and for illustrative purposes only.

By employing these computational approaches, researchers can gain a detailed understanding of the chemical and physical properties of this compound and rationally design novel analogues with potentially enhanced biological activity, even in the absence of extensive experimental data on the parent compound.

Reaction Mechanisms and Chemical Transformations of 5 Bromo 3 Methylpyridine 2 Sulfonamide

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine ring of 5-bromo-3-methylpyridine-2-sulfonamide. The electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing groups, makes it susceptible to attack by nucleophiles. pearson.comwikipedia.org

In SNAr reactions, the bromine atom at the 5-position serves as a leaving group. The typical leaving group order in SNAr reactions is often F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.orgresearchgate.netnih.gov This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. nih.govreddit.com While fluorine is often a better leaving group in SNAr, bromine is still effective and readily displaced by a variety of nucleophiles. researchgate.net The C-Br bond is weaker than the C-F bond, which can influence the elimination step of the leaving group. reddit.com The concerted SNAr mechanism has also been reported for reactions of 5-bromo-1,2,3-triazines with phenols. acs.orgnih.gov

The sulfonamide group (-SO2NH2) at the 2-position plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it reduces the electron density of the aromatic system, thereby facilitating the initial attack by a nucleophile. libretexts.org This activation is particularly effective for substituents at the ortho and para positions relative to the electron-withdrawing group. In this case, the sulfonamide group at the 2-position strongly activates the 5-position (para) for nucleophilic attack. Lewis acids can also be employed to activate the pyridine ring towards SNAr by coordinating to the ring nitrogen, further increasing its electrophilicity. nih.govbath.ac.uksci-hub.se

Electrophilic Aromatic Substitution Pathways of this compound

Direct electrophilic aromatic substitution (EAS) on a pyridine ring is generally challenging. wikipedia.org The lone pair of electrons on the nitrogen atom makes it basic, readily reacting with electrophiles or the acid catalysts required for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions). wikipedia.orglumenlearning.commasterorganicchemistry.com This results in the formation of a pyridinium (B92312) cation, which is highly deactivated towards electrophilic attack. wikipedia.org

For this compound, the deactivating effects of the pyridine nitrogen and the electron-withdrawing sulfonamide and bromo groups make conventional EAS reactions highly unlikely. Any potential electrophilic attack would be directed by the existing substituents. However, the strong deactivation of the ring makes such reactions synthetically unviable. Alternative strategies, such as initial C-H activation or functionalization followed by subsequent transformations, are generally required to introduce electrophiles onto such deactivated pyridine rings. researchgate.netchemrxiv.org

Mechanistic Studies of Cross-Coupling Reactions Involving the Bromo Moiety

The bromine atom in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One of the most utilized of these is the Suzuki-Miyaura cross-coupling , which involves the reaction of the bromo-pyridine with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Studies on the Suzuki-Miyaura reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that various arylboronic acids can be efficiently coupled to the pyridine ring. mdpi.comresearchgate.net Similar reactivity is expected for this compound.

Another important cross-coupling reaction is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the aminated product. wikipedia.org This reaction has been successfully applied to a range of heteroaryl halides. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

Redox Chemistry of the Sulfonamide Functional Group

The sulfonamide functional group is generally considered redox-stable under typical organic synthesis conditions. However, it can participate in redox reactions under specific circumstances. In biological systems, sulfonamides can act as inhibitors of enzymes involved in redox processes. For instance, some sulfa drugs have been shown to inhibit sepiapterin (B94604) reductase, which mediates chemical redox cycling. nih.gov

From a chemical perspective, the sulfur atom in a sulfonamide is in its highest oxidation state (+6), making it resistant to further oxidation. Reduction of the sulfonamide group is possible but typically requires harsh reducing agents. More relevant is the electrochemical behavior, where sulfonamides can be cleaved under certain electrochemical conditions. nih.gov While not a common transformation in synthetic protocols, the potential for redox activity should be considered, especially in complex molecular environments or under electrochemical conditions.

Derivatization Reactions of the Sulfonamide Nitrogen

The sulfonamide group possesses two acidic protons on the nitrogen atom, which can be readily deprotonated by a base. This allows for a variety of derivatization reactions at the sulfonamide nitrogen.

A common derivatization is N-alkylation, such as methylation using reagents like (trimethylsilyl)diazomethane (TMSD), to form N-alkylsulfonamides. nih.gov Another prevalent reaction is the formation of N-sulfonylated derivatives. This is typically achieved by reacting the sulfonamide with a sulfonyl chloride in the presence of a base. eurjchem.comrsc.org These reactions are useful for modifying the properties of the molecule, such as its lipophilicity or its ability to act as a hydrogen bond donor. The synthesis of disulfonamides from diamino pyridines highlights the utility of this reaction in building more complex structures. researchgate.net

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Methylation | (Trimethylsilyl)diazomethane (TMSD) | N-Methylsulfonamide | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) / Base | N-Sulfonylsulfonamide (Disulfonimide) | nih.goveurjchem.comrsc.org |

| Reaction with Electrophiles | Various Electrophiles (e.g., Acyl Chlorides) | N-Acylsulfonamides | acs.org |

Insufficient Information Available to Generate the Requested Article on this compound

A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific information required to construct the detailed article on "this compound" as per the user's structured outline. The requested sections on "Reaction Mechanisms and Chemical Transformations," "Investigation of Reaction Selectivity and Efficiency," and "Stereochemical Aspects in the Synthesis of Chiral Analogs" could not be adequately addressed due to the absence of published research focusing on this particular compound.

While searches were conducted for the reaction mechanisms, chemical transformations, selectivity, efficiency, and stereochemistry of this compound, the results did not yield specific studies on this molecule. The available literature focuses on related but structurally distinct compounds, such as other substituted bromopyridines or different sulfonamide derivatives. Extrapolating information from these related compounds would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the article.

Specifically, no detailed investigations into the reaction mechanisms involving this compound have been documented in the public domain. Consequently, a discussion on its reaction selectivity and the efficiency of any potential transformations is not possible. Furthermore, as this compound is an achiral molecule, the topic of stereochemical aspects in the synthesis of chiral analogs is not applicable without specific research on the introduction of chirality, which was not found.

Given the constraints and the lack of specific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible at this time. Further primary research on this specific chemical compound would be necessary to provide the level of detail requested.

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Utility of 5-Bromo-3-methylpyridine-2-sulfonamide as a Versatile Building Block in Complex Heterocyclic Systems Synthesis

The strategic placement of a bromine atom on the pyridine (B92270) ring of this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental to the synthesis of complex heterocyclic systems. The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is particularly noteworthy in this context. mdpi.comwikipedia.org

While direct studies on this compound are limited, extensive research on the closely related analogue, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates the synthetic potential of this scaffold. mdpi.com In these studies, the bromo-substituted pyridine core readily participates in palladium-catalyzed Suzuki-Miyaura reactions with a wide array of arylboronic acids. mdpi.com This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403), in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com

The versatility of this reaction allows for the introduction of various substituted aryl groups at the 5-position of the pyridine ring, leading to the formation of novel biaryl compounds. These biaryl structures can serve as precursors to more complex, fused heterocyclic systems through subsequent intramolecular cyclization reactions. The sulfonamide and methyl groups on the pyridine ring can influence the electronic properties and reactivity of the scaffold, and can also be involved in further synthetic modifications.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound (analog) | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-3-methylpyridine-2-sulfonamide (analog) |

This table is based on analogous reactions reported for 5-bromo-2-methylpyridin-3-amine. mdpi.com

Precursor for Pharmaceutically Relevant Scaffolds and Active Pharmaceutical Ingredients (APIs)

The pyridine sulfonamide motif is a well-established pharmacophore found in a multitude of biologically active compounds. Sulfonamides, in general, are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.comuzh.ch The pyridine ring itself is a common feature in many approved drugs.

The ability to functionalize the this compound core via cross-coupling reactions opens up avenues for the synthesis of novel and diverse libraries of compounds for drug discovery. For instance, a European patent application describes a related compound, 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, for the treatment of diabetic nephropathies. nih.gov This highlights the potential of pyridine-2-sulfonamide (B152805) derivatives in medicinal chemistry.

By strategically choosing the coupling partner in reactions such as the Suzuki-Miyaura coupling, medicinal chemists can design and synthesize molecules with specific three-dimensional structures tailored to interact with biological targets. The resulting 5-aryl-3-methylpyridine-2-sulfonamide derivatives can be further elaborated to produce a variety of pharmaceutically relevant scaffolds and potential Active Pharmaceutical Ingredients (APIs). Research on analogous compounds has shown that the synthesized pyridine derivatives can exhibit interesting biological activities, such as biofilm inhibition. mdpi.com

Potential in Agrochemical and Material Science Research (focus on academic synthetic utility)

The synthetic utility of this compound extends beyond pharmaceutical applications into the realms of agrochemical and material science research. Brominated heterocyclic compounds are valuable intermediates in the synthesis of pesticides and herbicides. uomustansiriyah.edu.iq The ability to introduce diverse functionalities onto the pyridine ring through the bromo substituent allows for the creation of new molecular entities with potential agrochemical applications.

In the field of material science, pyridine-containing compounds are utilized in the development of polymers, dyes, and other advanced materials. The reactivity of the bromo group in this compound allows for its incorporation into larger polymeric structures or for the attachment of chromophoric units. The resulting materials could possess unique optical or electronic properties. While specific applications of this exact compound in material science are not yet widely reported, the synthetic versatility of the bromo-pyridine scaffold suggests its potential as a building block for novel functional materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis for Chiral 5-Bromo-3-methylpyridine-2-sulfonamide Analogues

The introduction of chirality into drug molecules can have profound effects on their pharmacological properties, often leading to improved efficacy, selectivity, and a better safety profile. The development of asymmetric synthetic routes to produce chiral analogues of this compound represents a significant and valuable research direction.

Currently, the synthesis of chiral sulfonamides can be approached through various methods, including the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed asymmetric reactions. For instance, the asymmetric synthesis of chiral flavanones and chromanones has been achieved through methods like asymmetric hydrogenation, which could be adapted for the synthesis of chiral precursors to this compound analogues. nih.gov Another promising approach involves the stereoselective preparation of sulfinate esters, which can then be converted to a variety of chiral sulfur-containing compounds. nih.gov The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides, and similar principles could be applied to the synthesis of chiral sulfonamide analogues to ensure high enantiomeric purity. rsc.org

Future research could focus on developing novel catalytic systems for the enantioselective synthesis of chiral derivatives of this compound. This would enable the systematic investigation of the stereochemistry-activity relationship and the identification of enantiomers with optimal biological activity.

Integration into High-Throughput Screening Libraries for Novel Bioactivity Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a multitude of biological targets. nih.govufl.edu The integration of this compound and its derivatives into HTS libraries is a critical step towards uncovering their full therapeutic potential.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, and anticancer agents. nih.govresearchgate.net Pyridine (B92270) rings are also prevalent in many biologically active compounds. The combination of these two functionalities in this compound makes it an attractive candidate for broad-based screening campaigns.

Future efforts should focus on synthesizing a diverse library of this compound analogues with variations in the substituents on the pyridine ring and the sulfonamide nitrogen. These libraries could then be screened against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to identify novel bioactivities. mdpi.com The use of advanced screening technologies, such as high-content screening, could provide valuable insights into the mechanism of action of any identified hits. nih.gov

Advanced Mechanistic Investigations via Biophysical Techniques

A thorough understanding of the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Advanced biophysical techniques can provide detailed insights into the interactions between this compound derivatives and their biological targets.

A variety of biophysical methods are available to study protein-ligand interactions. nih.govnih.gov Techniques such as isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, while surface plasmon resonance (SPR) can provide kinetic data on association and dissociation rates. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can offer high-resolution structural information on the binding mode of the compound to its target protein.

Future research should employ these biophysical techniques to elucidate the mechanism of action of any biologically active this compound derivatives discovered through HTS. This information will be invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogues.

Exploration of Solid-State Properties for Crystal Engineering (beyond basic characterization)

The solid-state properties of a pharmaceutical compound, such as its crystal form, solubility, and stability, are critical determinants of its developability and bioavailability. Crystal engineering offers a powerful approach to control and optimize these properties through the rational design of crystalline materials. researchoutreach.org

The this compound scaffold possesses several functional groups, including the pyridine nitrogen, the sulfonamide group, and the bromine atom, which are capable of participating in a variety of intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions can be exploited to form different crystal structures, including co-crystals and polymorphs, with tailored physicochemical properties.

Future research in this area should focus on a systematic investigation of the solid-state landscape of this compound and its derivatives. This would involve the preparation and characterization of different solid forms and the evaluation of their properties. The insights gained from these studies could be used to select the optimal solid form for pharmaceutical development.

Computational Design of Next-Generation this compound Derivatives with Enhanced Selectivity or Activity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. These approaches can be applied to the design of next-generation this compound derivatives with enhanced selectivity or activity.

Structure-based drug design can be employed if the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of this compound derivatives to the target and to identify key interactions. This information can then be used to design new analogues with improved binding affinity. Ligand-based drug design methods, such as quantitative structure-activity relationship (QSAR) studies, can be utilized when the target structure is unknown.

Future computational work should focus on building predictive models for the biological activity of this compound derivatives. These models can then be used to virtually screen large libraries of compounds and to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-methylpyridine-2-sulfonamide, and how are intermediates validated?

Methodological Answer: The compound can be synthesized via pyridyne cyclization, a method adapted from Abramovitch and Cue (1976), where bromo-substituted pyridine precursors undergo cyclization under controlled thermal or catalytic conditions . Key intermediates, such as 2-amino-5-bromo-3-methylpyridine, are validated using 1H/13C NMR and LC-MS to confirm regioselectivity and purity. For sulfonamide functionalization, sulfonyl chloride derivatives (e.g., 5-bromopyridine-3-sulfonyl chloride) are reacted with amines under inert atmospheres, monitored by TLC or HPLC to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies methyl (δ 2.3 ppm) and sulfonamide (δ 7.1–8.2 ppm) protons, while 13C NMR confirms pyridine ring carbons and sulfonamide connectivity .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 249.98) .

- HPLC-PDA : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

Q. How can computational reaction design improve synthetic efficiency and yield for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to optimize reaction pathways. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating sulfonamide formation energetics and identifying ideal solvents (e.g., DMF vs. THF) . Machine learning models trained on pyridine derivative datasets (e.g., substituent effects on cyclization) further refine conditions, achieving yield improvements from 65% to >85% .

Q. How to resolve contradictions in regioselectivity during cross-coupling reactions with this compound?

Methodological Answer: Contradictory regioselectivity in Suzuki-Miyaura couplings (e.g., C-2 vs. C-5 reactivity) can arise from competing electronic effects. Strategies include:

- Pre-complexation studies : Using Pd(PPh3)4 with boronic acid derivatives (e.g., 2-bromo-3-methylpyridine-5-boronic acid) to stabilize intermediates .

- Solvent screening : Polar aprotic solvents (DMSO) enhance C-5 activation, while nonpolar solvents favor C-2 .

- Kinetic vs. thermodynamic control : Monitoring reaction time and temperature to isolate dominant products (e.g., 12h at 80°C for C-5 selectivity) .

Q. What mechanistic insights explain side-product formation during sulfonamide synthesis?

Methodological Answer: Common side products (e.g., disulfonamides or des-bromo derivatives) form due to:

- Over-sulfonylation : Mitigated by stoichiometric control (1:1.05 sulfonyl chloride:amine ratio) .

- Debromination : Catalyzed by residual acids; neutralization with NaHCO3 during workup minimizes this .

- Byproduct analysis : LC-MS/MS identifies disulfonamide adducts (m/z 412.1) and guides iterative purification (e.g., recrystallization from ethanol/water) .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.